Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid

Chiral synthesis Stereochemistry Diastereomeric purity

Opt for the (S)-enantiomer (CAS 270596-44-6) to ensure correct chiral induction in asymmetric synthesis; the (R)-form (CAS 332064-73-0) yields diastereomeric peptides with altered conformation. The Boc group is orthogonal to Fmoc-based SPPS, enabling selective acid-labile deprotection—unlike Fmoc-protected analog (CAS 270596-45-7). The phenyl-styryl side chain (LogP 3.1) imparts distinct lipophilicity versus simpler β-homoalanine derivatives. Ideal for peptidomimetics with enhanced proteolytic stability.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 270596-44-6
Cat. No. B1276585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid
CAS270596-44-6
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)CC(=O)O
InChIInChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(12-15(19)20)11-7-10-13-8-5-4-6-9-13/h4-10,14H,11-12H2,1-3H3,(H,18,21)(H,19,20)/b10-7+/t14-/m0/s1
InChIKeyZEIROKVMYFFJKQ-RNVIBTMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid (CAS 270596-44-6): A Specialized Boc-Protected β-Amino Acid Building Block for Chiral Peptide Synthesis


Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid, also known as Boc-styryl-L-β-homoalanine, is a chiral non-proteinogenic β-amino acid derivative [1]. It features a tert-butoxycarbonyl (Boc) protecting group, a phenyl-substituted styryl side chain, and an (S)-stereochemical configuration [1]. This compound is primarily employed as a protected building block in solid-phase and solution-phase peptide synthesis , where the Boc group enables selective amine deprotection under mild acidic conditions . The combination of a β-amino acid backbone with a phenyl moiety contributes to distinct physicochemical properties, including a computed XLogP3-AA of 3.1, indicating moderate lipophilicity [1].

Why Generic Substitution of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid (CAS 270596-44-6) is Scientifically Unjustified


In-class β-amino acid derivatives cannot be simply interchanged due to critical structural and stereochemical determinants that govern both synthetic utility and downstream biological function. The (S)-stereochemistry at the C3 position is essential for chiral induction in asymmetric synthesis [1], and substitution with the (R)-enantiomer (CAS 332064-73-0) would yield diastereomeric peptides with altered conformational preferences and, potentially, opposing biological activity [2]. The Boc protecting group dictates orthogonal deprotection compatibility in Fmoc-based solid-phase peptide synthesis (SPPS) ; replacing it with an Fmoc-protected analog (CAS 270596-45-7) would alter the synthetic strategy and require different cleavage conditions [3]. Furthermore, the phenyl-styryl side chain contributes to specific lipophilic interactions (LogP = 3.1) [1] that are absent in simpler β-homoalanine derivatives (e.g., Boc-β-Homoala-OH, MW 203.24) . Therefore, procurement decisions must be based on the specific quantitative differentiators outlined below.

Quantitative Differentiation of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid (CAS 270596-44-6) Against Primary Analogs


Stereochemical Purity: Defined (S)-Configuration vs. Racemic Mixtures or (R)-Enantiomer

The (S)-stereochemistry is a critical determinant of biological activity and synthetic fidelity. This compound is supplied as a single enantiomer with a defined optical rotation, whereas racemic mixtures or the (R)-enantiomer (CAS 332064-73-0) would produce different diastereomers in subsequent reactions [1]. Using the incorrect stereoisomer can lead to a complete loss of target binding or altered pharmacokinetics .

Chiral synthesis Stereochemistry Diastereomeric purity

Protecting Group Compatibility: Boc vs. Fmoc Orthogonality in SPPS

The Boc group is stable to the basic conditions used for Fmoc deprotection but is cleaved under mild acidic conditions (e.g., TFA). This orthogonality is essential for sequential peptide elongation . The corresponding Fmoc-protected analog (CAS 270596-45-7) requires a completely different deprotection protocol (piperidine) and is incompatible with Boc-based strategies [1]. This choice dictates the entire synthetic workflow.

Solid-phase peptide synthesis SPPS Orthogonal protection

Lipophilicity-Driven Molecular Recognition: Phenyl-Styryl vs. Aliphatic Side Chains

The phenyl-styryl side chain significantly increases lipophilicity, as quantified by the computed XLogP3-AA value of 3.1 [1]. In contrast, simpler aliphatic analogs like Boc-(S)-3-amino-5-hexenoic acid (CAS 270263-03-1) lack this aromatic moiety and are expected to have lower LogP values . This difference influences membrane permeability, non-specific binding, and the potential for π-π stacking interactions with aromatic residues in target proteins [2].

Lipophilicity LogP Protein-ligand interactions

Molecular Weight and Bulk: Differentiating from Smaller β-Amino Acid Derivatives

The presence of the phenyl-styryl group results in a substantially higher molecular weight (305.4 g/mol) [1] compared to simpler Boc-protected β-amino acids like Boc-β-Homoala-OH (203.24 g/mol) or Boc-(S)-3-amino-5-hexenoic acid (229.27 g/mol) . This increased steric bulk can influence peptide conformation, protease resistance, and target binding pocket accommodation.

Molecular weight Steric bulk Peptide design

Commercially Available Purity: Typical ≥95% Specification

Vendor specifications consistently report a minimum purity of 95% for this compound . This is a critical parameter for ensuring reliable reaction yields and minimizing side reactions in complex syntheses. While no direct head-to-head purity comparison data against other vendors exists, this specification serves as a baseline expectation for procurement.

Purity Quality control Procurement specification

Optimal Research and Industrial Application Scenarios for Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid (CAS 270596-44-6)


Synthesis of Conformationally Constrained Peptides and Peptidomimetics

The β-amino acid backbone introduces a methylene unit, increasing conformational flexibility compared to α-amino acids. The phenyl-styryl side chain, with its moderate lipophilicity (LogP = 3.1) [1], can be used to engineer specific interactions with hydrophobic protein pockets. This compound is a key building block for creating peptidomimetics with enhanced proteolytic stability .

Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-Protection Strategy

The Boc protecting group is orthogonal to Fmoc-based SPPS, making this compound suitable for strategies requiring acid-labile amine protection . It can be incorporated into peptide sequences where selective deprotection is needed, such as in the synthesis of branched or cyclic peptides.

Development of β-Peptide Foldamers and Helical Mimics

β-amino acids are known to promote the formation of stable secondary structures, such as 14-helices, in short oligomers [2]. The (S)-stereochemistry of this building block is critical for defining the helical screw sense. The phenyl-styryl side chain may engage in π-π stacking interactions that further stabilize folded conformations [3].

Mechanistic Studies of Enzyme-Substrate Specificity

This non-proteinogenic amino acid can be incorporated into substrate analogs to probe the active site geometry and substrate tolerance of enzymes, particularly proteases and aminoacyl-tRNA synthetases . The bulky phenyl-styryl group provides a distinct steric probe for mapping binding pocket dimensions.

Technical Documentation Hub

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